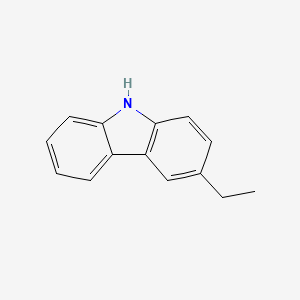

3-Ethylcarbazole

Description

Overview of Carbazole (B46965) as a Heterocyclic Aromatic System

Carbazole is a nitrogen-containing heterocyclic aromatic compound with a tricyclic structure. wikipedia.orgnumberanalytics.comnumberanalytics.comambeed.com This structure consists of two six-membered benzene (B151609) rings fused to a central five-membered nitrogen-containing ring, which can also be described as a pyrrole (B145914) ring fused with two benzene rings. numberanalytics.comnumberanalytics.comambeed.com The carbazole framework is planar and possesses an extensive aromatic system with significant electron delocalization. numberanalytics.comambeed.com This electron-rich nature, coupled with high chemical and thermal stability, contributes to its unique electronic and optical properties, such as photoconductivity and photoluminescence. mdpi.comresearchgate.nettubitak.gov.tr

Carbazoles are found in nature, albeit rarely with unsubstituted benzene rings. wikipedia.org For instance, olivacin and ellipticin are carbazole alkaloids. wikipedia.org Industrially, carbazole is primarily obtained from the distillation of coal tar. wikipedia.org The reactivity of carbazoles towards electrophilic substitution, such as nitration, predominantly occurs at the 3- and 6-positions. numberanalytics.comtandfonline.com

Rationale for Research on 3-Ethylcarbazole Derivatives

The functionalization of the carbazole skeleton, particularly at the 3- and 9-positions, has been a significant area of research. The introduction of an ethyl group at the 9-position (N-ethylcarbazole) and further substitution at the 3-position can significantly modify the compound's properties. tandfonline.comtandfonline.com

Research into this compound derivatives is driven by their potential in various fields. These derivatives are crucial intermediates in the synthesis of dyes and pigments. ontosight.aigoogle.com Furthermore, their unique photophysical properties, such as fluorescence, make them valuable in the development of optoelectronic materials, including organic light-emitting diodes (OLEDs). mdpi.comresearchgate.nettubitak.gov.trontosight.ai The carbazole core acts as an excellent hole-transporting material. mdpi.comtandfonline.com

In medicinal chemistry, carbazole derivatives have shown a wide range of biological activities. researchgate.nettubitak.gov.trresearchgate.net The 3-amino-9-ethylcarbazole (B89807) derivative, in particular, is a versatile precursor for synthesizing various bioactive compounds and is used as a chromogenic substrate in immunohistochemistry. researchgate.netontosight.aichemicalbook.comselleckchem.comscientificlabs.iewikipedia.org

Historical Context of this compound Research

Carbazole was first isolated from coal tar in the late 19th century. numberanalytics.com Early research focused on its basic chemical properties and reactivity. The development of synthetic methods to produce carbazole derivatives has been an ongoing effort. A significant focus has been on the synthesis of 3-amino-N-ethylcarbazole, a key intermediate for pigments and dyestuffs. google.com For instance, a method for its production via the catalytic reduction of 3-nitro-N-ethyl-carbazole was patented. google.com

Over the years, research has expanded to explore the diverse applications of this compound and its derivatives. Studies have detailed the synthesis of various functionalized derivatives, such as 3-acetyl-9-ethylcarbazole, and their potential use as luminescent materials when complexed with lanthanide ions. tandfonline.comresearchgate.net More recent research has delved into the biophysical interactions of new 3-amido-9-ethylcarbazole derivatives with DNA and proteins, highlighting their potential in drug design. tandfonline.com The continuous investigation into the synthesis and application of this compound derivatives underscores their importance in both materials science and medicinal chemistry. researchgate.nettubitak.gov.trmdpi.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N | chemeo.comsigmaaldrich.com |

| Molecular Weight | 195.26 g/mol | chemeo.comsigmaaldrich.com |

| CAS Number | 5599-49-5 | chemeo.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 148-152 °C | sigmaaldrich.com |

| Water Solubility (log10WS) | -5.10 mol/l (Calculated) | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.402 (Calculated) | chemeo.com |

Synthesis of this compound Derivatives

A common starting material for many 3-substituted-9-ethylcarbazole derivatives is 9-ethylcarbazole (B1664220) . The synthesis of these derivatives often involves electrophilic substitution at the 3-position of the carbazole ring.

For example, 3-acetyl-9-ethylcarbazole can be synthesized via the Friedel-Crafts acetylation of 9-ethylcarbazole. tandfonline.comtandfonline.com This reaction is typically carried out using acetyl chloride in the presence of a Lewis acid catalyst like anhydrous zinc chloride (ZnCl₂). tandfonline.comtandfonline.com

Another important derivative, 3-amino-9-ethylcarbazole , can be prepared from 3-nitro-9-ethylcarbazole . The synthesis involves the nitration of 9-ethylcarbazole to yield 3-nitro-9-ethylcarbazole, followed by the reduction of the nitro group. prepchem.comprepchem.com The reduction can be achieved using stannous chloride dihydrate in concentrated hydrochloric acid or through catalytic hydrogenation. google.comprepchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-10-7-8-12-11-5-3-4-6-13(11)15-14(12)9-10/h3-9,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTJHZTUKWUPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971383 | |

| Record name | 2-Ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5599-49-5 | |

| Record name | 3-Ethylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3 Ethylcarbazole

Regioselective Synthesis of 3-Ethylcarbazole

The regioselective introduction of an ethyl group at the C-3 position of the carbazole (B46965) nucleus is a key challenge. Several strategies have been explored to control the position of substitution.

A common and effective method for introducing a functional group at the 3-position of the carbazole ring involves a nitration step followed by reduction. The nitration of N-ethylcarbazole, in particular, has been studied under various conditions.

The nitration of N-ethylcarbazole with nitric acid in a solvent like acetic acid or 1,2-dichloroethane (B1671644) leads to the formation of 3-nitro-9-ethylcarbazole. tubitak.gov.trprepchem.com The reaction is typically carried out at controlled temperatures to ensure regioselectivity and prevent the formation of dinitro products. researchgate.net For instance, reacting N-ethylcarbazole with 70% nitric acid in acetic acid at a temperature of 19-21°C, followed by heating at 40°C, yields 3-nitro-N-ethylcarbazole. prepchem.com Another approach involves the nitration of carbazole first to produce 3-nitrocarbazole with high regioselectivity (93% yield), which can then be N-alkylated. tubitak.gov.tr

The subsequent reduction of the nitro group to an amino group is a standard procedure. This can be achieved using various reducing agents, such as tin in the presence of hydrochloric acid or through catalytic hydrogenation. tubitak.gov.trgoogleapis.com For example, the reduction of 3-nitro-9-ethylcarbazole with tin and hydrochloric acid yields 3-amino-9-ethylcarbazole (B89807). tubitak.gov.tr Catalytic hydrogenation using a Raney nickel catalyst is also an effective method. googleapis.com

Table 1: Nitration of N-Ethylcarbazole

| Reactant | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Ethylcarbazole | 70% Nitric Acid | Acetic Acid | 19-21, then 40 | 3-Nitro-N-ethylcarbazole | 71 | prepchem.com |

| N-Ethylcarbazole | Nitric Acid | 1,2-Dichloroethane | 0 | 3-Nitro-9-ethylcarbazole | - | tubitak.gov.tr |

| Carbazole | Nitric Acid, Acetic Acid | - | Room Temp | 3-Nitrocarbazole | 93 | tubitak.gov.tr |

| 3-Nitro-N-ethylcarbazole | Benzoylchloride, Ferric chloride | Monochlorobenzene | 90-120 | 3-Nitro-6-benzoyl-N-ethyl carbazole | - | googleapis.com |

Table 2: Reduction of 3-Nitro-9-ethylcarbazole

| Reactant | Reagents/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Nitro-9-ethylcarbazole | Tin, Hydrochloric Acid | - | - | 3-Amino-9-ethylcarbazole | - | tubitak.gov.tr |

| 3-Nitro-6-benzoyl-N-ethyl carbazole | Raney Nickel, Sodium phosphate (B84403) dibasic | o-dichlorobenzene or monochlorobenzene | 120-140°C, 10-16 kg/cm² H₂ | 6-Benzoyl-3-amino-N-ethyl carbazole | - | googleapis.com |

Direct alkylation of the carbazole ring at the C-3 position is challenging due to the preferential N-alkylation of the nitrogen atom. Therefore, N-alkylation is typically performed first, followed by functionalization of the aromatic rings. The synthesis of N-ethylcarbazole is often achieved by reacting carbazole with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. tubitak.gov.trorgsyn.org For instance, reacting carbazole with ethyl bromide in acetone (B3395972) with potassium hydroxide (B78521) gives N-ethylcarbazole. tubitak.gov.tr

Formylation of N-ethylcarbazole, typically through the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group primarily at the 3-position, yielding 9-ethylcarbazole-3-carboxaldehyde. orgsyn.orgmdpi.com This aldehyde can then be a precursor for further modifications. A Wolff-Kishner reduction of 9-ethylcarbazole-3-carboxaldehyde can then yield 3-methyl-9-ethylcarbazole, which can be further formylated at the 6-position. orgsyn.org

Table 3: N-Alkylation of Carbazole

| Reactant | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Carbazole | Ethyl Bromide, Potassium Hydroxide | Acetone | Room Temperature | 9-Ethylcarbazole (B1664220) | - | tubitak.gov.tr |

| 3,6-Dibromocarbazole | Diethyl Sulfate, Sodium Hydroxide | Acetone | - | 3,6-Dibromo-9-ethylcarbazole (B1268581) | 90 | vanderbilt.edu |

Phase-transfer catalysis (PTC) offers a practical and efficient methodology for the synthesis of N-alkylcarbazoles, including N-ethylcarbazole. researchgate.netgoogle.com This technique facilitates the reaction between reactants present in different immiscible phases, typically a solid or aqueous phase and an organic phase. wiley-vch.de In the synthesis of N-ethylcarbazole, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, is used. google.com The catalyst transfers the carbazole anion from the solid/aqueous phase to the organic phase, where it can react with an alkylating agent like ethyl bromide. google.comgoogle.com This method avoids the need for anhydrous conditions and can lead to high product yields, often exceeding 97%. google.com The use of catalysts like tetrabutylammonium (B224687) bromide (TBAB) or methyltrioctylammonium chloride (Aliquat-336) in a two-phase system has been shown to be effective. google.comscirp.org

High-pressure systems are primarily employed for the hydrogenation of N-ethylcarbazole (NEC) to its hydrogenated form, dodecahydro-N-ethylcarbazole (H₁₂-NEC), which is a promising liquid organic hydrogen carrier (LOHC). acs.orgacs.orgnih.gov The hydrogenation is typically carried out in a high-pressure autoclave using catalysts like Ruthenium on Alumina (B75360) (Ru/Al₂O₃) or Palladium on Alumina (Pd/Al₂O₃) under several megapascals (MPa) of hydrogen pressure. acs.orgacs.org For example, the hydrogenation of NEC can be performed at 150°C and 65 bar (6.5 MPa) of hydrogen. acs.org While not a direct synthesis of the aromatic this compound, this technology is crucial for its application in hydrogen storage. Some synthetic routes for 3-nitro-9-ethylcarbazole also utilize high-pressure oxidation of an N-ethylaniline derivative, which avoids a direct nitration step. google.com

Table 4: High-Pressure Hydrogenation of N-Ethylcarbazole

| Reactant | Catalyst | Pressure | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| N-Ethylcarbazole | 5 wt% Ru/Al₂O₃ | 8 MPa | 453 K (180°C) | Dodecahydro-N-ethylcarbazole | acs.org |

| N-Ethylcarbazole | 5% Ru on Al₂O₃, 5% Pd on Al₂O₃ | 65 bar (6.5 MPa) | 150 | Dodecahydro-N-ethylcarbazole | acs.org |

| N-Ethylcarbazole | RuPd/LDH | 6 MPa | 120 | Dodecahydro-N-ethylcarbazole | nih.gov |

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is key to tuning its electronic and biological properties.

3-Amino-9-ethylcarbazole (AEC) is a versatile intermediate and a widely used chromogen in immunohistochemistry. tubitak.gov.trwikipedia.org The most common synthetic route to AEC involves a three-step process starting from carbazole. tubitak.gov.tr

N-Alkylation: Carbazole is first ethylated on the nitrogen atom using ethyl bromide in the presence of potassium hydroxide in acetone to yield 9-ethylcarbazole. tubitak.gov.tr

Nitration: The resulting 9-ethylcarbazole is then nitrated. This reaction is regioselective for the 3-position. Using nitric acid in 1,2-dichloroethane at 0°C yields 3-nitro-9-ethylcarbazole. tubitak.gov.tr

Reduction: The final step is the reduction of the nitro group. This is commonly achieved using tin in the presence of hydrochloric acid, which affords 3-amino-9-ethylcarbazole. tubitak.gov.tr An alternative reduction method involves catalytic hydrogenation over a nickel-based catalyst in a chlorinated aromatic hydrocarbon solvent. google.com

This sequential approach provides a reliable method for the synthesis of 3-amino-9-ethylcarbazole, a crucial building block for more complex carbazole derivatives. tubitak.gov.tr

Table 5: Synthesis of 3-Amino-9-ethylcarbazole

| Starting Material | Step 1: Reagents & Conditions | Intermediate 1 | Step 2: Reagents & Conditions | Intermediate 2 | Step 3: Reagents & Conditions | Final Product | Reference |

|---|---|---|---|---|---|---|---|

| Carbazole | Ethyl bromide, KOH, Acetone, RT | 9-Ethylcarbazole | Nitric acid, 1,2-Dichloroethane, 0°C | 3-Nitro-9-ethylcarbazole | Tin, HCl | 3-Amino-9-ethylcarbazole | tubitak.gov.tr |

| 3-Nitro-N-ethylcarbazole | - | - | - | - | H₂, Nickel on inert carrier, Chlorinated aromatic hydrocarbon | 3-Amino-N-ethylcarbazole | google.com |

Acylation Strategies to Yield 3-Acetyl-9-ethylcarbazole

The introduction of an acetyl group at the 3-position of the 9-ethylcarbazole scaffold is a fundamental transformation, primarily achieved through Friedel-Crafts acylation. This reaction typically involves treating 9-ethylcarbazole with acetyl chloride in the presence of a Lewis acid catalyst.

Commonly employed catalysts include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and bismuth(III) chloride (BiCl₃). researchgate.nettandfonline.comuobaghdad.edu.iqtandfonline.comtandfonline.comtandfonline.com The choice of catalyst can influence the reaction conditions and yield. For instance, using ZnCl₂ in dichloromethane (B109758) (CH₂Cl₂) at room temperature provides a facile and efficient method for synthesizing 3-acetyl-9-ethylcarbazole in high yield (80%). tandfonline.comtandfonline.com This approach is advantageous as it minimizes the formation of tarry by-products. tandfonline.com Alternatively, AlCl₃ is also an effective catalyst for this acylation. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq Research has also demonstrated the use of BiCl₃ as a catalyst for the Friedel-Crafts acylation of 9-ethylcarbazole. tandfonline.comtandfonline.com

The reaction proceeds via electrophilic substitution, where the acetyl chloride, activated by the Lewis acid, attacks the electron-rich 3- and 6-positions of the carbazole ring. tandfonline.comtandfonline.com Reaction conditions are typically controlled to favor mono-substitution at the 3-position. tandfonline.com

Table 1: Catalysts and Conditions for the Synthesis of 3-Acetyl-9-ethylcarbazole

| Catalyst | Reagent | Solvent | Temperature | Yield (%) | Reference |

| ZnCl₂ | Acetyl chloride | CH₂Cl₂ | Room Temperature | 80 | tandfonline.comtandfonline.com |

| AlCl₃ | Acetyl chloride | Not specified | Not specified | Not specified | researchgate.netuobaghdad.edu.iquobaghdad.edu.iq |

| BiCl₃ | Acetyl chloride | Not specified | Not specified | Not specified | tandfonline.comtandfonline.com |

Formation of Carbazole Carbaldehydes (e.g., N-Ethylcarbazole-3-carbaldehyde)

The synthesis of N-ethylcarbazole-3-carbaldehyde is most commonly accomplished through the Vilsmeier-Haack reaction. arabjchem.orgthieme-connect.comdergipark.org.trrsc.org This formylation method involves the use of a Vilsmeier reagent, typically generated from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). arabjchem.orgthieme-connect.comdergipark.org.trrsc.org The reaction introduces a formyl group (-CHO) onto the carbazole ring, primarily at the 3-position.

The process involves the electrophilic attack of the Vilsmeier reagent on the electron-rich carbazole nucleus. Following the reaction, the intermediate is hydrolyzed to yield the final aldehyde product. arabjchem.org The resulting N-ethylcarbazole-3-carbaldehyde is a crucial intermediate for the synthesis of a wide range of derivatives, including Schiff bases and chalcones. arabjchem.orgrsc.orgbas.bgnih.gov The product can be purified using techniques like flash chromatography. arabjchem.orgdergipark.org.tr

An alternative, though less common, preparative method involves the reaction of carbazole with N-ethylformamide followed by a hydroformylation reaction catalyzed by an acid. chembk.com

Derivatization via Condensation Reactions

The carbonyl group of 3-acetyl-9-ethylcarbazole and the aldehyde functionality of N-ethylcarbazole-3-carbaldehyde serve as versatile handles for further molecular elaboration through condensation reactions. These reactions allow for the construction of larger, more complex heterocyclic systems.

The reaction of carbazole derivatives containing a carbonyl group with hydrazine (B178648) and its derivatives is a well-established method for synthesizing pyrazoline-containing scaffolds.

Specifically, chalcones derived from 3-acetyl-9-ethylcarbazole can be reacted with hydrazine hydrate (B1144303) to form 3-(5-aryl-4,5-dihydro-3-pyrazolyl)-9-ethylcarbazole derivatives. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq Similarly, condensation with phenylhydrazine (B124118) yields the corresponding 1-phenyl-5-aryl-4,5-dihydro-3-pyrazolyl)-9-ethylcarbazole derivatives. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq These reactions typically proceed by refluxing the chalcone (B49325) with hydrazine hydrate or phenylhydrazine in a suitable solvent like ethanol. researchgate.netuobaghdad.edu.iq The resulting pyrazoline ring is a five-membered heterocycle with two adjacent nitrogen atoms. rsc.org

N-Ethylcarbazole-3-carbaldehyde also undergoes condensation with hydrazines. For example, its reaction with benzylphenylhydrazine, often catalyzed by an acid, yields N-Ethylcarbazole-3-carbaldehyde benzylphenylhydrazone. ontosight.ai These hydrazone derivatives are of interest for their potential optoelectronic properties. ontosight.airesearchgate.net

Chalcones derived from 3-acetyl-9-ethylcarbazole can be further elaborated by reacting them with guanidine (B92328) carbonate in the presence of a base, such as sodium hydroxide. researchgate.netuobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq This condensation reaction leads to the formation of 3-(2-amino-6-aryl-4-pyrimidinyl)-9-ethylcarbazole derivatives. researchgate.netuobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq The reaction involves the cyclization of the chalcone with guanidine to form a six-membered pyrimidine (B1678525) ring, which is a key structural motif in many biologically active compounds.

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction utilized to synthesize chalcones, which are α,β-unsaturated ketones. numberanalytics.comnumberanalytics.comnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. numberanalytics.com

In the context of this compound, 3-acetyl-9-ethylcarbazole can be condensed with various aromatic aldehydes in the presence of a base like sodium hydroxide in ethanol. uobaghdad.edu.iqtandfonline.com This reaction yields 3-(3-aryl-1-oxo-propen-1-yl)-9-ethylcarbazole derivatives, commonly known as carbazole chalcones. researchgate.netuobaghdad.edu.iq These chalcones are important intermediates for the synthesis of other heterocyclic compounds like pyrazolines and pyrimidines. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq

Similarly, N-ethylcarbazole-3-carbaldehyde can be condensed with ketones. For instance, its reaction with 3-acetyl coumarin (B35378) derivatives in the presence of piperidine (B6355638) as a base leads to the formation of coumarin-carbazole chalcones. nih.gov Also, condensation with 1,4-diacetylbenzene (B86990) using potassium hydroxide as a base yields a carbazole-based chalcone. rsc.org

Synthesis of Advanced this compound Scaffolds

The derivatization of the this compound core can lead to the formation of more complex and advanced molecular scaffolds with potential applications in materials science and medicinal chemistry.

One approach involves the Claisen condensation of 3-acetyl-9-ethylcarbazole with esters to form bis-β-diketone compounds. tandfonline.comtandfonline.com For example, reaction with dimethyl 2,6-pyridinedicarboxylate in the presence of sodium yields methyl 6-(9-ethylcarbazole-3-yl)-oxoacetyl-2-pyridinecarboxylate. tandfonline.com These bis-β-diketone ligands are of interest for their ability to form luminescent lanthanide complexes. tandfonline.comtandfonline.com

Another strategy is the synthesis of carbazole-dicarboxylic acids. 9-Ethylcarbazole-3,6-dicarboxylic acid can be synthesized through methods like the hydrolysis of 9H-carbazole-3,6-dicarbonitrile. These dicarboxylic acids can serve as building blocks for coordination polymers and other functional materials.

Furthermore, the reaction of 3-amino-9-ethylcarbazole with various electrophiles can lead to a diverse range of derivatives. For example, acylation with ethyl succinoyl chloride followed by intramolecular Friedel-Crafts acylation can yield azepino[3,2-b]carbazole derivatives. tubitak.gov.tr Condensation reactions with ketones like acetylacetone (B45752) or isatin (B1672199) can also produce advanced scaffolds with potential biological activities. tubitak.gov.tr

Thioxanthone-Ethylcarbazole Synthesis

A notable derivative is Thioxanthone-ethylcarbazole (TX-EC), a compound designed as a one-component Type II photoinitiator. researchgate.netgoogle.com This molecule, chemically named 7-ethylthiochromeno[2,3-b]carbazol-13(7H)-one, is synthesized to possess high solubility and the ability to absorb visible light. google.com The synthesis generally involves a condensation reaction between thiosalicylic acid or its derivatives and an appropriate aromatic hydrocarbon, in this case, an ethylcarbazole derivative, often in a strong acid medium like concentrated sulfuric acid. researchgate.netscilit.com

The resulting TX-EC is effective in initiating the free-radical photopolymerization of monomers like methyl methacrylate (B99206) (MMA). google.com The initiation mechanism in the absence of a co-initiator involves the photoexcitation of the TX-EC molecule. Subsequently, the triplet state of TX-EC abstracts a hydrogen atom from the ethyl group on the carbazole moiety, generating the initiating radicals. google.com

Morpholine-Containing 3-Amido-9-ethylcarbazole Derivatives

In the field of medicinal chemistry, a new carbazole derivative incorporating a morpholine (B109124) ring has been synthesized. google.com The target molecule, N-(9-ethyl-9H-carbazol-3-yl)-3-morpholinopropanamide, referred to as CMR, was synthesized for studies on its biophysical interactions. google.comtubitak.gov.tr

The synthesis starts with 3-amino-9-ethylcarbazole. A common pathway for obtaining this precursor involves the ethylation of carbazole using ethyl bromide, followed by nitration with nitric acid to yield 3-nitro-9-ethylcarbazole. researchgate.net Subsequent reduction of the nitro group, for instance with tin in the presence of hydrochloric acid, yields the key intermediate, 3-amino-9-ethylcarbazole. researchgate.net This amine is then reacted with 3-chloropropionyl chloride to form an amide, which is subsequently treated with morpholine to yield the final product, CMR. google.comresearchgate.net The introduction of the morpholine moiety is a common strategy in drug design. google.com

Silole-Containing Ethylcarbazole Derivatives

Siloles, or silacyclopentadienes, are valued for their unique electronic and photophysical properties, making them targets for applications in organic electronics. ktu.edu While the literature contains numerous methods for synthesizing silole derivatives, specific examples detailing the direct synthesis of a silole-containing 9-ethylcarbazole are not prevalent in the examined research. ktu.eduitu.edu.tr However, established synthetic routes for siloles can be adapted to incorporate an ethylcarbazole unit.

A primary method for silole synthesis involves the cyclization of a 1,4-dilithio-1,3-butadiene intermediate with a dihalogenosilane (R₂SiX₂). itu.edu.tr A plausible strategy to create a silole-ethylcarbazole derivative would involve a cross-coupling reaction. For instance, a pre-functionalized silole could be coupled with a halogenated 9-ethylcarbazole, such as 3-bromo-9-ethylcarbazole, using a palladium-catalyzed reaction like the Suzuki or Stille coupling. Alternatively, a borylated or stannylated ethylcarbazole could be coupled with a halogenated silole. The intrinsic properties of siloles, such as their low-lying LUMO levels, arise from hyperconjugation between the silicon's exocyclic σ* orbitals and the butadiene's π* orbitals, making their ethylcarbazole derivatives of potential interest for new functional materials. ktu.edu

Benzothiazole-Ethylcarbazole Derivatives

Benzothiazole-ethylcarbazole hybrids have been synthesized as fluorescent probes. One synthetic approach involves the condensation of N-ethylcarbazole dialdehyde (B1249045) with a benzothiazolium salt, such as N-benzyl-2-methylbenzothiazolium bromide. ktu.edu This reaction creates a carbazole-benzothiazole hybrid fluorophore. ktu.edu Another strategy involves the direct condensation of 2-aminothiophenol (B119425) with a carbazole derivative containing a carbonyl group. researchgate.netuobaghdad.edu.iq For example, dibenzothiazole-9-ethyl-carbazole (DBEC) has been synthesized and studied for its spectral properties. fishersci.co.uk These synthetic methods leverage the established reactivity of benzothiazole (B30560) precursors with aldehydes or other electrophiles to form the characteristic five-membered thiazole (B1198619) ring fused to a benzene (B151609) ring, which is then appended to the ethylcarbazole framework. researchgate.netmt.com

Pyrazolyl- and Pyrimidinyl-Ethylcarbazole Derivatives

A systematic synthetic route has been developed for creating novel pyrazolyl- and pyrimidinyl-ethylcarbazole derivatives, starting from 9-ethylcarbazole. mt.com The multi-step synthesis provides a clear pathway to these heterocyclic derivatives. researchgate.netmt.com

The key steps are outlined below:

Acetylation: 9-ethylcarbazole is first acetylated using acetyl chloride in the presence of aluminum chloride to produce 3-acetyl-9-ethyl carbazole. mt.com

Chalcone Formation: The resulting acetyl derivative is then reacted with various aromatic aldehydes in an alcoholic solution with a base (e.g., NaOH) to yield the corresponding chalcone-like compounds, 3-(3-Aryl-1-oxy propen-1-yl)-9-ethyl carbazoles. mt.com

Pyrazoline Synthesis: These chalcone intermediates are subsequently cyclized by refluxing with hydrazine hydrate in ethanol. researchgate.netmt.com Acidification with glacial acetic acid after cooling precipitates the final product, 3-(5-aryl-4,5-dihydro-3-pyrozolyl)-9-ethyl carbazole. researchgate.net

Pyrimidine Synthesis: Alternatively, reacting the chalcone intermediates with guanidine carbonate in the presence of a strong base (e.g., 40% NaOH) leads to the formation of 3-(2-amino-6-aryl-4-pyrimidinyl)-9-ethyl carbazole derivatives. mt.com

This synthetic sequence allows for the introduction of diverse aryl substituents, inherited from the aromatic aldehydes used in the chalcone formation step. mt.com

Table 1: Synthesis of Pyrazolyl- and Pyrimidinyl-Ethylcarbazole Derivatives This table is based on the synthetic pathway described in the literature. mt.com

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 9-Ethylcarbazole | Acetyl chloride, AlCl₃ | 3-Acetyl-9-ethyl carbazole |

| 2 | 3-Acetyl-9-ethyl carbazole | Aromatic aldehyde, NaOH, Ethanol | 3-(3-Aryl-1-oxy propen-1-yl)9-ethyl carbazole (Chalcone) |

| 3a | Chalcone Intermediate | Hydrazine hydrate, Ethanol, Acetic acid | 3-(5-Aryl-4,5-dihydro-3-pyrozolyl)9-ethyl carbazole |

| 3b | Chalcone Intermediate | Guanidine carbonate, NaOH | 3-(2-Amino-6-aryl-4-pyrimidinyl)9-ethyl carbazole |

Dipyrenyl-9-ethylcarbazole Synthesis

For applications in organic light-emitting devices (OLEDs), 3,6-dipyrenyl-9-ethylcarbazole (DPEC) has been designed and synthesized as a blue-emitting material. fishersci.co.uk The synthesis of such aryl-substituted carbazoles is commonly achieved through palladium-catalyzed cross-coupling reactions. researchgate.netorgsyn.org

The most prevalent method for this type of C-C bond formation is the Suzuki-Miyaura coupling reaction. orgsyn.org In a typical procedure for synthesizing DPEC, 3,6-dibromo-9-ethylcarbazole serves as the starting scaffold. This dibrominated compound is reacted with pyreneboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃) in a suitable solvent system like THF. fishersci.co.uk The Suzuki reaction offers a versatile and high-yield route to connect the pyrene (B120774) moieties to the 3 and 6 positions of the ethylcarbazole core, resulting in a highly conjugated system with desirable photophysical properties. google.comresearchgate.net

Polymerization Mechanisms and Conducting Polymer Systems Based on 3 Ethylcarbazole

Electropolymerization of 3-Ethylcarbazole and Derivatives

The electrochemical synthesis of conducting polymers from carbazole (B46965) and its derivatives has garnered significant attention due to the resulting polymers' valuable electronic and optical properties. frontiersin.org This section focuses on the electropolymerization mechanisms of this compound and its related compounds.

Electrochemical Oxidative Coupling Mechanisms

The electropolymerization of carbazole monomers, including this compound, proceeds through an electrochemical oxidative coupling mechanism. frontiersin.org This process is initiated by the oxidation of the carbazole monomer at the electrode surface, which results in the formation of a radical cation in a one-electron process. frontiersin.org These highly reactive radical cations then couple with each other or with a neutral parent molecule. frontiersin.org This coupling typically leads to the formation of 3,3'-bicarbazyls. frontiersin.org Subsequent oxidation of these resulting oligomers continues the polymerization process, progressively building a polycarbazole film on the electrode. frontiersin.org

Monomer Oxidation: A carbazole monomer (M) is oxidized at the anode to form a radical cation (M•+).

Radical Cation Coupling: Two radical cations (M•+) couple to form a dicationic dimer (M-M)2+.

Deprotonation: The dicationic dimer loses two protons to form a neutral dimer.

Polymer Chain Growth: The process of oxidation, coupling, and deprotonation repeats, leading to the growth of the polymer chain. frontiersin.org

This mechanism has been supported by various electrochemical techniques, including cyclic voltammetry. frontiersin.org

Formation of Radical Cations and Dimerization Kinetics

The initial and one of the most critical steps in the electropolymerization of this compound is the formation of radical cations upon electrochemical oxidation. researchgate.net The stability and reactivity of these radical cations are paramount in determining the efficiency of the subsequent polymerization.

Studies using fast cyclic voltammetry have provided insight into the kinetics of this process. For this compound, the oxidation leads to a very rapid dimerization of the formed radical cations. researchgate.net The dimerization rate constant (kdim) for this compound has been determined to be approximately 1.5 x 10⁷ M⁻¹s⁻¹. researchgate.netresearchgate.net This high rate of dimerization is a key factor that facilitates the formation of a thick, adherent, and conducting polymer film on the electrode surface. researchgate.netresearchgate.net

In contrast, carbazole derivatives with bulkier substituents, such as 3-tert-butylcarbazole, exhibit a much slower dimerization of their radical cations, with a kdim value less than or equal to 1.5 x 10⁶ M⁻¹s⁻¹. researchgate.netresearchgate.net This slower dimerization rate hinders efficient electropolymerization. researchgate.netresearchgate.net

The table below presents a comparison of dimerization rate constants for different carbazole derivatives.

| Compound | Dimerization Rate Constant (kdim) (M⁻¹s⁻¹) | Polymerization Efficiency |

| This compound | 1.5 x 10⁷ researchgate.netresearchgate.net | High |

| 3-tert-Butylcarbazole | ≤ 1.5 x 10⁶ researchgate.netresearchgate.net | Low |

| 3,6-Diethylcarbazole | ≤ 1.5 x 10⁶ researchgate.netresearchgate.net | Low |

| 9-Ethylcarbazole (B1664220) | (4.25 ± 0.75) x 10⁵ frontiersin.org | Moderate |

Influence of Substituents on Electropolymerization Efficiency

The nature and position of substituents on the carbazole ring significantly impact the electropolymerization process and the properties of the resulting polymer. researchgate.netcdnsciencepub.com Substituents can alter the stability of the intermediate radical cation, which in turn affects whether electropolymerization occurs or if soluble products are formed instead. cdnsciencepub.com

For instance, the electro-oxidation of this compound leads to the formation of solid polycarbazole films. researchgate.net In contrast, 3-tert-butylcarbazole does not polymerize effectively due to the increased stability of its radical cations, which slows down the crucial dimerization step. researchgate.net The steric hindrance caused by bulky substituents can also play a role in impeding the coupling reactions necessary for polymer growth.

The electronic effects of substituents are also important. Electron-donating groups can lower the oxidation potential of the monomer, making it easier to initiate polymerization. Conversely, electron-withdrawing groups can increase the oxidation potential. The position of the substituent is also a critical factor. Substituents at the 3 and 6 positions of the carbazole ring directly influence the reactivity at these primary polymerization sites. mdpi.com

Spectroelectrochemical Analysis of Polymer Formation

Spectroelectrochemistry is a powerful in-situ technique used to monitor the electronic and structural changes that occur during the electropolymerization process. By combining electrochemical methods with spectroscopy (typically UV-Vis-NIR), researchers can track the formation of intermediate species like radical cations and follow the growth of the polymer film in real-time. researchgate.nettubitak.gov.tr

During the electropolymerization of carbazole derivatives, the appearance and evolution of new absorption bands in the UV-Vis spectrum can be correlated with the formation of radical cations, dications, and the final neutral polymer. uh.edu For example, as the applied potential is increased, the initial absorption of the monomer decreases while new peaks corresponding to the polaron (radical cation) and bipolaron (dication) states of the polymer emerge. tubitak.gov.tr

In the case of copolymers, spectroelectrochemistry helps to confirm the incorporation of different monomer units into the polymer chain and to study the electronic properties of the resulting material. uh.edu The color changes observed during the doping and dedoping processes of the polymer film, a phenomenon known as electrochromism, can also be quantitatively studied using this technique. researchgate.net

Regioselectivity in Carbazole Polymerization (e.g., 3,6-positions)

The polymerization of carbazole and its derivatives is highly regioselective, with the coupling predominantly occurring at specific positions on the carbazole ring. For most carbazole monomers, including this compound, the polymerization proceeds primarily through coupling at the 3 and 6 positions. mdpi.comresearchgate.net These positions are the most electronically active sites for electrophilic attack, which is a key step in the oxidative coupling mechanism.

The substitution at the nitrogen atom (N-position) of the carbazole ring, for instance with an ethyl group in N-ethylcarbazole, does not significantly alter the formation of radical cations but does prevent polymerization at the nitrogen. frontiersin.org This ensures that the polymerization occurs through C-C bond formation on the aromatic rings. core.ac.uk Studies have shown that the electrochemical oxidation of N-substituted carbazoles leads to 3,3'-bicarbazyls, not 9,9'-bicarbazyls. frontiersin.org

Theoretical studies using molecular orbital calculations have further supported these experimental findings. researchgate.net For monosubstituted carbazoles, calculations indicate that the most favorable coupling is between the 6 and 6' positions of two monomer units. researchgate.net In contrast, for disubstituted carbazoles, a 1-1' coupling is predicted to be more favorable. researchgate.net The functionalization at other positions, such as 2,7- and 1,8-, is also possible but generally more difficult to achieve. mdpi.comrsc.org

Copolymerization Strategies (e.g., with aniline, thiophene (B33073), pyrrole)

Copolymerization is a versatile strategy to tailor the properties of conducting polymers. By incorporating different monomer units into the polymer chain, it is possible to create materials with enhanced or entirely new functionalities. This compound and its derivatives have been successfully copolymerized with various other heterocyclic monomers, including aniline, thiophene, and pyrrole (B145914). uh.eduresearchgate.netnih.gov

The electrochemical copolymerization of N-ethylcarbazole with N-methylpyrrole and 3-methylthiophene (B123197) has been shown to improve the solid-state conductivity of the resulting polymer compared to the homopolymer of N-ethylcarbazole. researchgate.net The incorporation of thiophene units can also lead to more stable and optically clear conducting polymer films. uh.edu

Several approaches can be employed for copolymerization:

Direct electrochemical copolymerization: This involves the simultaneous oxidation of a mixture of monomers. The success of this method depends on the relative oxidation potentials of the monomers. For instance, the direct oxidative electrochemical polymerization of mixtures of N-ethylcarbazole and 3,4-ethylenedioxythiophene (B145204) (EDOT) can be challenging because the electropolymerization of carbazoles is often more efficient than that of EDOT. researchgate.net

Synthesis of a copolymerizable monomer: This strategy involves chemically synthesizing a monomer that contains both carbazole and another unit (e.g., thiophene). This pre-functionalized monomer is then electropolymerized to form a well-defined alternating or block copolymer. researchgate.netupc.edu

The properties of the resulting copolymers can be characterized by various techniques, including cyclic voltammetry, spectroelectrochemistry, and scanning electron microscopy, to confirm the copolymer structure and evaluate its electrochemical and optical properties. researchgate.netresearchgate.net

Photopolymerization of this compound and Derivatives

Photopolymerization offers a sustainable and controlled method for synthesizing poly(N-ethylcarbazole) (PEC), leveraging light as an external stimulus to initiate the polymerization process. acs.orgacs.org This approach is considered advantageous due to its high efficiency at room temperature, reduced energy consumption, and spatiotemporal control over the reaction. acs.org The process is particularly effective for producing highly conjugated polymers from monomers like N-ethylcarbazole. researchgate.net

The photopolymerization of N-ethylcarbazole (EC) proceeds via a photo-induced step-growth mechanism. acs.orgnih.gov The process is initiated by the photoexcitation of the ethylcarbazole monomer. acs.org In the presence of a suitable electron acceptor, the excited monomer undergoes a single-electron transfer reaction to form an ethylcarbazole radical cation (EC⁺•). acs.orgacs.orgnih.gov

This is followed by a coupling reaction between two of these radical cations, which is accompanied by the release of protons. acs.orgnih.gov The repetition of these successive steps—excitation, electron transfer, radical coupling, and proton release—constitutes a photocatalytic cycle that leads to the formation and growth of the poly(N-ethylcarbazole) chain. acs.orgacs.org This method has been successfully applied to synthesize various polycarbazoles. researchgate.net

Electron acceptors are critical components in the photo-induced polymerization of this compound, as they facilitate the initial electron transfer step. rsc.org Onium salts, particularly diphenyliodonium (B167342) hexafluorophosphate (B91526) (Ph₂I⁺PF₆⁻), are commonly used as oxidizing salts or photoinitiators in this process. acs.orgnih.govrsc.org

Transient absorption spectroscopy is a powerful technique used to elucidate the intricate mechanisms of photopolymerization, particularly the initial electron transfer events. rsc.orgresearchgate.net Studies using both transient electronic and vibrational absorption spectroscopy have investigated the production of the N-ethylcarbazole radical cation (N-EC˙⁺) on picosecond to nanosecond timescales following photoexcitation. rsc.orgresearchgate.netresearchgate.net

These spectroscopic methods allow for the direct observation of transient species. For instance, following the photoexcitation of N-ethylcarbazole at 345 nm in the presence of Ph₂I⁺PF₆⁻, the formation of N-EC˙⁺ can be tracked. rsc.orgresearchgate.net This has enabled researchers to determine the kinetics and mechanisms of the electron transfer. rsc.org The data obtained from these studies, such as the bimolecular rate coefficient for electron transfer (k_ET), can be described by diffusional kinetic models based on Smoluchowski theory. rsc.orgresearchgate.net The technique is sensitive enough to show that electron transfer occurs from the first excited singlet (S₁) state of N-EC, in competition with intersystem crossing to the triplet (T₁) state. rsc.orgresearchgate.net

Below is a table summarizing kinetic data obtained from transient absorption spectroscopy studies for the electron transfer between photoexcited N-ethylcarbazole (N-EC) and various electron acceptors in different solvents.

| Photoexcited Donor | Electron Acceptor | Solvent | Bimolecular Rate Coefficient (k_ET) (M⁻¹ s⁻¹) | Citation |

| N-EC | Diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻) | Dichloromethane (B109758) (DCM) | (1.8 ± 0.5) × 10¹⁰ | rsc.org |

| N-EC | Diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻) | Acetonitrile (ACN) | (1.0 ± 0.3) × 10¹⁰ | rsc.org |

| N-EC | para-Me₂Ph₂I⁺PF₆⁻ | Dichloromethane (DCM) | (1.2 ± 0.3) × 10¹⁰ | rsc.org |

| N-EC | para-t-butyl-Ph₂I⁺PF₆⁻ | Dichloromethane (DCM) | (5.4 ± 1.5) × 10⁹ | rsc.org |

Table based on data from transient absorption spectroscopy studies.

The intermolecular electron transfer at the heart of the photopolymerization mechanism is often mediated by the formation of an excited-state complex, known as an exciplex. acs.orgrsc.org Upon irradiation, the excited conjugated monomer (N-ethylcarbazole) forms an exciplex with the electron acceptor, such as an iodonium (B1229267) salt. acs.org

This exciplex is an important intermediate where the photo-induced electron transfer (PET) occurs. metu.edu.trmdpi.com Kinetic studies using transient absorption spectroscopy suggest that a faster component of the electron transfer reaction can be attributed to the pre-formation of a ground-state complex between N-ethylcarbazole and the electron acceptor. rsc.orgresearchgate.net The fluorescence of ethylcarbazole is quenched in the presence of an electron acceptor, indicating that the rate of intermolecular electron transfer is enhanced. acs.org This transfer occurs from the photoexcited ethylcarbazole to the acceptor molecule, initiating the polymerization cascade. rsc.orgacs.org

Chemical Polymerization Techniques

Beyond photopolymerization, this compound and its parent compound can be polymerized through chemical methods, primarily oxidative polymerization. mdpi.comgoogle.com This classical organic synthesis approach utilizes chemical oxidizing agents to initiate and propagate the polymerization. mdpi.com

Commonly used oxidizing agents for the chemical polymerization of carbazole include ferric chloride (FeCl₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.comgoogle.com For example, the oxidative polymerization of carbazole derivatives has been successfully performed at ambient temperature in chloroform (B151607) using FeCl₃ as the oxidizing agent over a 24-hour period. mdpi.com Similarly, 3-amino-9-ethylcarbazole (B89807) can be polymerized via chemical oxidative polymerization using oxidants like ammonium persulfate or iron trichloride. google.com The polymerization process typically occurs at the 3 and 6 positions of the carbazole ring, which are the most reactive sites. mdpi.com

Advanced Polymer Architectures

The versatility of this compound as a monomer allows for the creation of advanced polymer architectures beyond simple linear homopolymers. acs.orgresearchgate.net These complex structures are designed to have specific properties for a range of applications. numberanalytics.comnumberanalytics.com

One approach involves the synthesis of copolymers. For instance, N-ethylcarbazole has been copolymerized with 3,4-ethylenedioxythiophene (EDOT) through electrochemical methods to create materials that combine the properties of both parent polymers. researchgate.netresearchgate.net Recently, a sustainable in situ photopolymerization technique was demonstrated for the synthesis of a poly(3,4-ethylenedioxythiophene)-poly(N-ethylcarbazole) (PEDOT-co-PECz) copolymer. acs.org

Furthermore, photoinitiated step-growth polymerization can lead to more complex structures like hyperbranched and cross-linked polymers. acs.org By controlling the reaction conditions, it is possible to produce polymers with microspheres on their surface. acs.org The development of these advanced architectures, including block copolymers and graft polymers, is a key area of polymer science, enabling the creation of materials with tailored functions for applications in electronics, energy storage, and biomedical devices. numberanalytics.comnumberanalytics.com

Controlled Synthesis of Polycarbazole Films

The formation of poly(this compound) films is primarily achieved through electrochemical polymerization, a method that allows for the controlled growth of a polymer film on an electrode surface. This process involves the anodic oxidation of the this compound monomer. The oxidation of this compound results in the rapid dimerization of the resulting radical cations. researchgate.net This initial dimerization is a critical step, leading to the subsequent electrochemical polymerization and the formation of a thick, adherent, and conducting polymer film. researchgate.net

The electropolymerization can be carried out using techniques such as cyclic voltammetry and chronoamperometry. researchgate.net In cyclic voltammetry, the potential is repeatedly scanned, leading to the progressive growth of the polymer film on the electrode as evidenced by the regular increase in anodic and cathodic peak current densities with each cycle. researchgate.net The properties of the resulting polycarbazole films, including their conductivity and redox stability, can be influenced by the electrolytic medium used during synthesis. scispace.com For instance, the use of different electrolyte solutions can affect the electrochemical behavior and the resulting polymer's optoelectronic properties. scispace.com

Research has shown that the substitution pattern on the carbazole monomer plays a significant role in the polymerization process. While this compound readily forms polymer films, other derivatives, such as those with bulky tert-butyl groups, may not undergo efficient electropolymerization due to the increased stability of their radical cations, which slows down the necessary dimerization step. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) have been employed to complement experimental findings, providing insights into the reactivity of carbazole derivatives and the stability of their oxidized forms. researchgate.net

The controlled synthesis of poly(this compound) films allows for the tailoring of their properties for various applications. These films exhibit reversible electrochemical oxidation processes and notable electrochromic behavior, changing color in response to an applied potential. researchgate.net

Table 1: Electrochemical Polymerization Parameters for Carbazole Derivatives

| Monomer | Polymerization Method | Key Findings |

| This compound | Cyclic Voltammetry, Chronoamperometry | Leads to the formation of a thick, adherent conducting polymer film due to fast dimerization of radical cations. researchgate.netresearchgate.net |

| 3-Phenylcarbazole | Cyclic Voltammetry | Forms polymer films, especially at higher potentials, due to the formation of reactive radicals. researchgate.net |

| 3-tert-Butylcarbazole | Electropolymerization | Does not undergo efficient polymerization due to the higher stability of its radical cations. researchgate.net |

| N-Ethylcarbazole & 3,4-Ethylenedioxythiophene (EDOT) | Cyclic Voltammetry, Chronoamperometry in Micellar Solution | The presence of micelles decreases the monomer oxidation potential and accelerates polymerization. researchgate.net |

Nanostructured Polycarbazoles (Fibers, Nanoparticles, Nanotubes)

Nanostructured polycarbazoles, including nanofibers, nanoparticles, and nanotubes, have garnered significant interest due to their unique properties and potential applications in various fields. The morphology of polycarbazole can be controlled during synthesis to produce these specific nanostructures.

Nanofibers: Polycarbazole nanofibers can be synthesized through methods like chemical polymerization under an electric field. This technique has been shown to increase the molecular weight and spatial order of the resulting polymer compared to synthesis without an electric field. The application of an electric field during polymerization can lead to enhanced electrical conductivity and thermal resistance in the polycarbazole nanofibers. mdpi.com

Nanoparticles: The synthesis of polycarbazole nanocomposites with materials like titanium dioxide (TiO2) and gold (Au) has been reported. mdpi.com In the case of gold nanoparticles, their synthesis can occur simultaneously with the polymerization of carbazole, where the gold salt acts as an oxidizing agent. mdpi.com This cooperative process results in a nanocomposite material. The morphology of polycarbazole can also be influenced by the use of different surfactants during polymerization, leading to various structures. mdpi.com

Nanotubes: The electrochemical polymerization of N-ethylcarbazole on single-walled carbon nanotubes (CNTs) has been studied. This process results in the formation of poly(N-ethylcarbazole) oligomers on the surface of the CNTs. Spectroscopic analysis confirms the covalent functionalization of the CNTs with the polymer. nih.govresearchgate.net The resulting hybrid material combines the properties of both the conducting polymer and the carbon nanotubes.

The development of these nanostructured polycarbazoles opens up possibilities for their use in advanced applications. For instance, composites of polyaniline and 3-amino-9-ethylcarbazole have been synthesized to create copolymers with controlled properties for potential use in electrodes, electrochromic materials, and sensors. google.com

Table 2: Synthesis and Properties of Nanostructured Polycarbazoles

| Nanostructure | Synthesis Method | Key Characteristics |

| Nanofibers | Chemical polymerization in an electric field | Increased molecular weight, spatial order, electrical conductivity, and thermal resistance. mdpi.com |

| Nanoparticles (in composites) | Chemical polymerization with oxidizing agents like HAuCl4 or on surfaces like TiO2 | Simultaneous formation of polymer and nanoparticles; morphology influenced by surfactants. mdpi.com |

| Nanotubes (functionalized CNTs) | Electrochemical polymerization on carbon nanotubes | Covalent functionalization of CNTs with poly(N-ethylcarbazole) oligomers. nih.govresearchgate.net |

Interpenetrating Network Formation in Composites

An interpenetrating polymer network (IPN) is a material composed of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.org This unique structure prevents the networks from being separated without breaking chemical bonds. wikipedia.org In the context of this compound, the formation of IPNs in composites offers a pathway to combine the desirable properties of polycarbazole with other polymers, leading to materials with enhanced performance for specific applications.

A common strategy for creating these composites is through a two-step in-situ process. For example, an IPN can be synthesized from a mixture of a carbazole derivative and another precursor, such as a diacrylate. The diacrylate is first photopolymerized to form a network. Subsequently, the carbazole derivative within this network is electropolymerized, resulting in the formation of the IPN. researchgate.net This sequential process allows for the creation of a homogeneous and smooth surface, indicating a high degree of inter-network association, which is beneficial for applications like bulk heterojunctions in organic photovoltaics. researchgate.net

Semi-interpenetrating polymer networks (sIPNs) are a related class of materials where one or more polymer networks are interpenetrated by linear or branched polymers. wikipedia.org These have been explored for various applications, including supercapacitors. For instance, a freestanding sIPN film of poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(ethylene oxide) (PEO) has demonstrated significant improvements in specific capacitance, cycling stability, and flexibility compared to the neat conducting polymer. acs.org While this example uses PEDOT, the principle can be extended to polycarbazole-based systems.

The formation of IPNs and sIPNs with polycarbazole derivatives can lead to materials with tailored mechanical, electrical, and optical properties. The entanglement of the polymer networks can result in synergistic effects, enhancing properties beyond what can be achieved with the individual components. wikipedia.org

Table 3: Examples of Interpenetrating Polymer Networks with Carbazole Derivatives

| IPN System | Synthesis Method | Key Features and Potential Applications |

| Carbazole derivative and Diacrylate Perylene | Two-step in-situ process (photopolymerization followed by electropolymerization) | Homogeneous and smooth surface, p and n dopable properties, suitable for organic photovoltaic devices. researchgate.net |

| PEDOT and N-ethylcarbazole copolymer | In-situ photopolymerization | Electrically conductive and electrochromic, with applications in smart windows. acs.org |

Electrochemical Behavior and Advanced Characterization of 3 Ethylcarbazole Systems

Cyclic Voltammetry Studies of 3-Ethylcarbazole Oxidation

Cyclic voltammetry (CV) is a fundamental technique used to investigate the electrochemical behavior of this compound. Studies show that the electro-oxidation of this compound leads to the formation of an adherent, conducting polymer film on the electrode surface. researchgate.net The process typically involves the initial oxidation of the monomer to form a radical cation, which then undergoes coupling reactions.

During the electropolymerization of a derivative of this compound, 2-(9-ethylcarbazol-3-yliminomethyl)phenol, cyclic voltammetry revealed two distinct oxidation peaks at 1.12 V and 1.45 V versus an Ag/AgCl reference electrode. scispace.com The second peak is associated with the formation of the monomer's radical cation. scispace.com Upon repeated potential scans, a new redox system emerges at a lower potential (around 1.1 V), indicating the gradual growth of the polymer film. scispace.com

The oxidation potential is a critical parameter, representing the energy required to remove an electron from the highest occupied molecular orbital (HOMO). scispace.com The ability of 3-substituted carbazoles to polymerize is dependent on the nature of the substituent. researchgate.net For this compound, the oxidation results in a very rapid dimerization of the radical cations formed. researchgate.net

Table 1: Oxidation Potentials of this compound Derivatives from Cyclic Voltammetry

| Compound | Oxidation Peak 1 (V vs. Ag/AgCl) | Oxidation Peak 2 (V vs. Ag/AgCl) | Notes |

|---|---|---|---|

| 2-(9-ethylcarbazol-3-yliminomethyl)phenol | 1.12 | 1.45 | The second peak corresponds to radical cation formation. |

Electrochemical Impedance Spectroscopy (EIS) for Mechanistic Insights

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique employed to probe the mechanisms of charge transport and interfacial phenomena in poly(this compound) films. By applying a small amplitude AC potential over a range of frequencies, EIS can deconstruct the complex electrochemical system into individual processes with different time constants. acs.org

The impedance data for polymer-coated electrodes are often analyzed by fitting them to an equivalent electrical circuit, such as the Randles circuit. scispace.commdpi.com This model typically includes the solution resistance (Rs), the charge transfer resistance (Rct), the double-layer capacitance (Cdl), and a Warburg element (W) representing diffusion. mdpi.com The charge transfer resistance (Rct) is particularly important as it relates to the kinetics of the faradaic reactions occurring at the electrode/polymer interface. nih.govpsu.edu

For polycarbazole films, EIS measurements conducted at potentials corresponding to the oxidized (conducting) state help in understanding the transport of electrolyte ions during the redox reaction. scispace.com In studies on related polymer systems, EIS has been used to characterize the resistance of the polymer film and the charge transfer resistance at the metal/polymer interface. researchgate.net For instance, in a study on a copolymer of N-ethylcarbazole, the impedance spectra revealed a diffusion process at low to intermediate frequencies and capacitive behavior at high frequencies, indicating an increase in conductivity. researchgate.net

Table 2: Typical Parameters from EIS Analysis of Conducting Polymer Films

| Parameter | Symbol | Description |

|---|---|---|

| Solution Resistance | Rs | Resistance of the electrolyte solution between the working and reference electrodes. mdpi.com |

| Charge Transfer Resistance | Rct | Resistance to the transfer of electrons at the electrode/electrolyte interface. mdpi.comnih.gov |

| Double Layer Capacitance | Cdl | Capacitance of the electrical double layer formed at the interface. mdpi.com |

| Warburg Impedance | W | Represents the impedance due to mass transport (diffusion) of redox species. mdpi.com |

Electrochemical Quartz Crystal Microbalance (EQCM) Measurements

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive gravimetric technique that measures minute mass changes on an electrode surface in real-time during an electrochemical process. wikipedia.org It combines electrochemical measurements with the principles of a quartz crystal microbalance, where a change in the resonant frequency of the quartz crystal is directly proportional to a change in mass on its surface.

EQCM is invaluable for studying the electropolymerization of this compound and the subsequent redox cycling of the resulting polymer film. It allows for the in-situ tracking of ion and solvent transport across the polymer-solution interface. researchgate.netacs.org During the oxidative p-doping of the polymer, anions from the electrolyte are incorporated into the film to balance the positive charges (polarons and bipolarons) on the polymer backbone, leading to a mass increase. frontiersin.orgnih.gov Conversely, during reduction (dedoping), these anions are expelled, causing a mass decrease. researchgate.net

Studies on various conducting polymers, including carbazole (B46965) derivatives, have utilized EQCM to elucidate these doping/dedoping mechanisms. researchgate.netacs.org The technique can reveal the participation of different species (ions, counter-ions, and co-ions) in the charge compensation process and can be used to analyze the molecular weight of the solvated ions involved. awsensors.com For example, in a study of a bithiophene-carbazole copolymer, EQCM was used alongside other in-situ techniques to investigate the electrochemical processes. acs.org

In Situ Conductance Measurements of Polymer Films

In situ conductance measurements provide direct information about the changes in electrical conductivity of a poly(this compound) film as a function of the applied potential. acs.org This is typically achieved by electropolymerizing the monomer onto an interdigitated array of microelectrodes or a two-band electrode. researchgate.net A constant small voltage is applied between the bands while the potential of the entire electrode is swept, and the resulting current between the bands is measured, which is proportional to the film's conductance.

For conducting polymers, the conductivity is highly dependent on the doping level. nih.gov In the neutral, undoped state, the polymer is typically an insulator or semiconductor. Upon oxidation (p-doping), charge carriers (polarons and bipolarons) are created, and the conductivity increases dramatically, often by several orders of magnitude. nih.gov

In situ conductivity studies on poly(N-ethylcarbazole) have shown conductivity maxima that correspond to its redox processes. acs.org Typically, the conductance profile for a conducting polymer film exhibits a bell-shaped curve as a function of potential during the positive sweep. researchgate.net The conductivity increases upon initial oxidation, reaches a maximum at a certain doping level, and may then decrease upon further oxidation due to the formation of dications or irreversible changes in the polymer structure. acs.orgresearchgate.net These measurements are crucial for evaluating the performance of the material in applications where high conductivity is desired.

Redox Transformations and Stability of Radical Cations

The electrochemical oxidation of this compound initiates a series of redox transformations, the first step of which is the formation of a radical cation. researchgate.netvanderbilt.edu The stability and reactivity of this intermediate species are critical factors that govern the subsequent reaction pathways, primarily electropolymerization. vanderbilt.eduorgsyn.org

Investigations have shown that the electro-oxidation of this compound leads to a very fast dimerization of the newly formed radical cations, with a reported dimerization rate constant (kdim) of 1.5 x 10⁷ M⁻¹s⁻¹. researchgate.net This high reactivity facilitates the growth of a thick, adherent conducting polymer film. researchgate.net The stability of carbazole radical cations can be significantly influenced by the nature and position of substituents on the carbazole ring. vanderbilt.eduorgsyn.org Substituents can enhance thermodynamic stability through inductive and resonance effects, and kinetic stability by sterically hindering potential side reactions. vanderbilt.edu

For instance, the improved reversibility of the electrochemical oxidation of certain 3,6-disubstituted carbazoles in cyclic voltammetry indicates greater stability of the radical cation intermediate. vanderbilt.eduorgsyn.org In contrast, the radical cation of unsubstituted carbazole is known to be unstable and undergoes rapid side reactions. orgsyn.org The study of these radical cations is essential for understanding the structure and properties of the final polymer, as the coupling positions (e.g., 3,6- or 1,8-linkages) are determined by the reactivity of these intermediates. researchgate.net

Photophysical Properties and Optoelectronic Applications

Luminescence Properties of 3-Ethylcarbazole and Its Derivatives

The luminescence of this compound and its derivatives is a key area of research, underpinning their use in various optoelectronic applications. These compounds are known for their strong fluorescence, which can be tuned by chemical modification and influenced by the surrounding environment.

Fluorescence spectroscopy is a powerful tool to investigate the electronic properties of this compound derivatives. Studies have shown that these compounds typically exhibit strong emission in the blue to green region of the visible spectrum. For instance, a novel zinc ion fluorescence probe, 2-[(N-ethyl carbazole)-3-sulfonyl ethylenediamine]-1-N,N-bis(2-methypyrbidy), was synthesized and its spectral properties were investigated in various solvents. This compound demonstrated significant fluorescence enhancement upon the addition of Zn²⁺ in an aqueous solution at neutral pH. nih.gov

The fluorescence spectra of carbazole (B46965) itself in ethanol show an emission peak at 359.5 nm when excited at 310 nm. nih.gov Derivatives of this compound can exhibit shifts in their emission wavelengths depending on the substituents attached to the carbazole core. For example, multi-phenylated carbazole derivatives, such as 3,6-Bis[(2,3,4,5-tetraphenyl)phenyl]-9-ethylcarbazole (BTPEC) and 3,6-Bis(7,10-diphenyl-fluoranthene)-9-ethlycarbazole (BDPEC), exhibit photoluminescence peaks at 389 nm and 483 nm, respectively. semanticscholar.org Another study on a new carbazole chromophore conjugated with substituted thiazolidine-4-one (CzPT) showed fluorescence spectra that exhibited a red shift with increasing solvent polarity. nih.gov

The introduction of different functional groups can significantly alter the photophysical properties. For example, carbazole-based styryl dyes have been synthesized to study their photophysical properties, which are influenced by solvent polarity. researchgate.net Similarly, the absorption and fluorescence spectra of N-phenyl-carbazoles have been studied in various solvents, showing slight red shifts in fluorescence with increasing solvent polarity. researchgate.net

Interactive Table: Fluorescence Properties of this compound and Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent | Reference |

|---|---|---|---|---|

| Carbazole | 310 | 359.5 | Ethanol | nih.gov |

| BTPEC | - | 389 | - | semanticscholar.org |

| BDPEC | - | 483 | - | semanticscholar.org |

The photophysical properties of many organic molecules, including derivatives of this compound, are sensitive to the polarity of their environment. This is often due to a phenomenon known as intramolecular charge transfer (ICT), where upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. The resulting charge-separated excited state is more polar than the ground state and is therefore stabilized by polar solvents, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission.

For instance, studies on N-ethyl-3-acetylcarbazole have explored the effects of solvent on its emission properties. acs.org The fluorescence of a new carbazole chromophore conjugated with thiazolidine-4-one (CzPT) showed a red shift as the solvent polarity increased, which was attributed to intramolecular charge transfer with high π-π* characteristics. nih.gov This behavior is a hallmark of ICT, and the extent of the red shift can be correlated with solvent polarity parameters.

In some cases, a twisted intramolecular charge transfer (TICT) state can form in polar solvents. rsc.orgmdpi.comresearchgate.netnih.gov In the excited state, if parts of the molecule can rotate relative to each other, a low-energy, highly polar TICT state may be formed, which is often non-emissive or weakly emissive, leading to fluorescence quenching in polar solvents. Research on a donor-acceptor phenanthrimidazole derivative demonstrated that in polar solvents, fluorescence originates from a TICT state. rsc.org

Viscosity induced emission (VIE) is a phenomenon where the fluorescence quantum yield of a molecule increases significantly in a viscous medium. This effect is often observed in molecules that have flexible parts, such as rotating phenyl rings, which can undergo non-radiative decay through intramolecular rotations in low-viscosity solvents. In a viscous environment, these rotations are hindered, which suppresses the non-radiative decay pathways and enhances the radiative decay (fluorescence).

This phenomenon, also known as aggregation-induced emission enhancement (AIEE), has been observed in various carbazole derivatives. nih.govresearchgate.net For example, carbazole styryl based fluorescent molecular rotors have been synthesized and shown to exhibit both aggregation-induced emission and a fluorescent response to viscosity. researchgate.net These molecules act as viscosity sensors, with their fluorescence intensity increasing as the viscosity of the medium increases. researchgate.net This property is valuable for applications in materials science and biological imaging.

Applications in Organic Light-Emitting Diodes (OLEDs)

The unique photophysical and electronic properties of this compound and its derivatives make them highly suitable for use in organic light-emitting diodes (OLEDs). semanticscholar.orgresearchgate.netnih.gov Carbazole-based materials are widely used in OLEDs due to their good hole-transporting properties, high thermal stability, and tunable emission characteristics. mdpi.commdpi.comoldcitypublishing.comgoogle.comnih.govmdpi.com

One of the most common applications of carbazole derivatives in OLEDs is as hole-transporting materials (HTMs). acs.orgnih.gov The carbazole moiety is an excellent electron donor, which facilitates the injection and transport of holes from the anode to the emissive layer of the OLED. A high glass transition temperature (Tg) is a desirable property for HTMs to ensure the morphological stability of the device during operation.

A new branched carbazole derivative, 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB), was developed as a hole-transporting material with a high Tg of 130 °C. researchgate.net OLEDs using TECEB as the hole-transporting layer showed a maximum luminance of about 10,000 cd/m² and a current efficiency of 3.27 cd/A. researchgate.net Another study reported on di(arylcarbazole) substituted oxetanes as efficient HTMs with high thermal and morphological stability. nih.gov A device using 3,3-di[3-phenylcarbazol-9-yl]methyloxetane as the HTL exhibited a low turn-on voltage of 3.7 V, a luminous efficiency of 4.2 cd/A, and a maximum brightness exceeding 11,670 cd/m². nih.gov

Novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives have also been synthesized. mdpi.com Devices incorporating these materials showed significantly enhanced current, power, and external quantum efficiencies compared to a reference device. mdpi.com Furthermore, acridine-based small molecules incorporating carbazole moieties have been designed as hole-transporting materials, with one such material exhibiting excellent efficiencies of 55.74 cd/A, 29.28 lm/W, and 21.59% for current, power, and external quantum efficiency, respectively. mdpi.com

In addition to their role as HTMs, this compound derivatives are also utilized as luminescent emitters and host materials in the emissive layer of OLEDs. nih.gov As emitters, their color can be tuned by modifying the chemical structure. For example, by introducing different substituents, emission can be shifted from the blue to the green or even red regions of the spectrum.

Carbazole derivatives are also excellent host materials for phosphorescent emitters. researchgate.netmdpi.com They possess high triplet energies, which is crucial for efficiently confining the triplet excitons of the phosphorescent guest molecules and preventing energy back-transfer from the guest to the host. This leads to highly efficient phosphorescent OLEDs (PhOLEDs). A review of low molar mass carbazole-based host materials for PhOLEDs highlights their importance in achieving high quantum efficiencies. mdpi.com

Derivatives of imidazole and carbazole have been investigated as bifunctional materials for OLEDs, acting as both fluorescent emitters and hosts for phosphorescent emitters. mdpi.com Green, red, and sky-blue emitting PhOLEDs using these materials as hosts demonstrated maximum external quantum efficiencies of 8.3%, 6.4%, and 7.6%, respectively. mdpi.com Another study reported a carbazole-based host material for green phosphorescent OLEDs that achieved a maximum external quantum efficiency of 26.0% when used with a thermally activated delayed fluorescence (TADF) emitter. frontiersin.org

Interactive Table: Performance of OLEDs with this compound Derivatives

| Compound/Device Role | Device Structure | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Reference |

|---|---|---|---|---|---|

| TECEB (HTL) | ITO/TECEB/Alq₃/Mg:Ag | ~10,000 | 3.27 | - | researchgate.net |

| 3,3-di[3-phenylcarbazol-9-yl]methyloxetane (HTL) | ITO/HTL/Alq₃/LiF/Al | >11,670 | 4.2 | - | nih.gov |

| 4-(9H-carbazol-9-yl)triphenylamine derivative (HTL) | ITO/HATCN/NPB/HTM/CBP:Ir(ppy)₃/Bphen/LiF/Al | - | 39.2 | - | mdpi.com |

| Imidazole-Carbazole Derivative (Host) | - | - | - | 8.3 (Green), 6.4 (Red), 7.6 (Sky-blue) | mdpi.com |

Electrochromic Devices

Optical Contrast and Coloration Efficiency Studies

Carbazole-based conjugated polymers have been a subject of significant research for their potential use as anodically coloring materials in high-contrast electrochromic devices (ECDs). mdpi.com One such polymer, poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC), which incorporates the N-ethylcarbazole moiety, has been synthesized and studied for its electrochromic properties. mdpi.comsemanticscholar.org